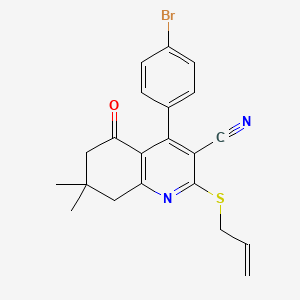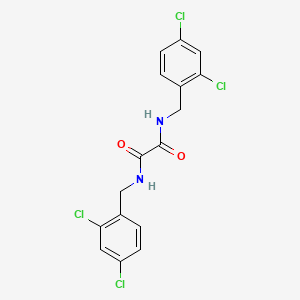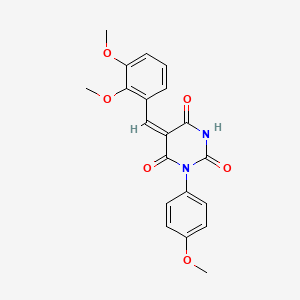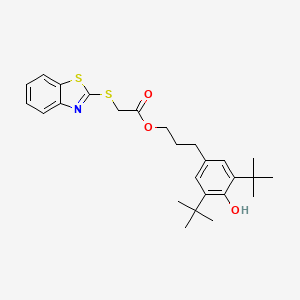
2-(allylthio)-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-3-quinolinecarbonitrile
Übersicht
Beschreibung
2-(allylthio)-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-3-quinolinecarbonitrile is a useful research compound. Its molecular formula is C21H19BrN2OS and its molecular weight is 427.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 426.04015 g/mol and the complexity rating of the compound is 590. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Spectroscopic Analysis and Quantum Chemical Studies
Research has been conducted on the structural and spectroscopic properties of quinoline derivatives. Studies like those by Fatma, Bishnoi, & Verma (2015) have focused on understanding the molecular geometry, vibrational wavenumbers, and UV–Visible spectrum. They provide insights into the electronic properties and composition of these compounds, which are essential for their potential applications in various fields.
Photovoltaic Properties
Quinoline derivatives exhibit notable photovoltaic properties, making them suitable for use in organic–inorganic photodiode fabrication. Studies by Zeyada, El-Nahass, & El-Shabaan (2016) explore the absorbance of these derivatives and their electrical properties, which are critical for their application in photodiodes and other electronic devices.
Corrosion Inhibition
A significant application of quinoline derivatives is in corrosion inhibition. Research like that by Singh, Srivastava, & Quraishi (2016) demonstrates their effectiveness in mitigating corrosion, especially in metals like steel. These compounds act as inhibitors by adsorbing onto metal surfaces, providing a protective layer against corrosion.
Antimicrobial Activities
Quinoline derivatives have been studied for their antimicrobial properties. For instance, Ghoneim, El-Farargy, & Abdelaziz (2014) synthesized novel S-Nucleosides and C-Nucleosides of quinoline derivatives and evaluated their antibacterial and antifungal activities, highlighting their potential use in medical applications.
Crystal Structure and Molecular Interactions
Understanding the crystal structure of quinoline derivatives is crucial for their application in material science. Research like that by Xiang (2009) provides detailed insights into the crystallography of these compounds, which is vital for their use in designing new materials with specific properties.
Eigenschaften
IUPAC Name |
4-(4-bromophenyl)-7,7-dimethyl-5-oxo-2-prop-2-enylsulfanyl-6,8-dihydroquinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2OS/c1-4-9-26-20-15(12-23)18(13-5-7-14(22)8-6-13)19-16(24-20)10-21(2,3)11-17(19)25/h4-8H,1,9-11H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPZCPMBPGPHQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=C(C(=N2)SCC=C)C#N)C3=CC=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(6-phenyl-4-pyrimidinyl)amino]benzoic acid hydrochloride](/img/structure/B4610747.png)
![methyl 4-oxo-4-[({[4-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonothioyl)amino]butanoate](/img/structure/B4610750.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(2-bromophenyl)urea](/img/structure/B4610754.png)
![N-(4-ethylphenyl)-2-[4-[(4-methyl-1-piperidinyl)carbonyl]-2-oxo-1(2H)-quinolinyl]acetamide](/img/structure/B4610767.png)
![methyl 3-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate](/img/structure/B4610778.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-methyl-2-thiophenecarboxamide](/img/structure/B4610783.png)

![2-{[(4-methylphenyl)sulfonyl]amino}ethyl (4-methyl-2-{[(4-methylphenyl)sulfonyl]amino}-1,3-thiazol-5-yl)carbamate](/img/structure/B4610793.png)


![N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4610814.png)


